molecular formula C10H8N2OS2 B2409731 Benzoylmethylthio-1,3,4-thiadiazole CAS No. 1153874-30-6

Benzoylmethylthio-1,3,4-thiadiazole

Cat. No.: B2409731
CAS No.: 1153874-30-6
M. Wt: 236.31
InChI Key: VEDNMGMGJUKCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzoylmethylthio-1,3,4-thiadiazole” is a derivative of 1,3,4-thiadiazole, a type of heterocyclic compound that features both sulfur (S) and nitrogen (N) atoms in its ring structure . The 1,3,4-thiadiazole moiety has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular geometry of 1,3,4-thiadiazole derivatives is found to be L-shaped . DFT calculations (b3lyp/6-311++G (d,p)) were performed to investigate the structures’ geometry and physiochemical properties . The reactivity and subsequent derivatives of thiadiazoles can be manipulated by introducing different substituents .


Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .


Physical and Chemical Properties Analysis

In general, thiadiazoles are solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Benzoylmethylthio-1,3,4-thiadiazole derivatives have been extensively studied for their antiproliferative activities against various cancer cell lines. Research indicates that these compounds exhibit potent antitumor activities. For instance, certain benzisoselenazolone derivatives bearing a 1,3,4-thiadiazole moiety have shown significant antiproliferative activity against cell lines like SMMC-7721, MCF-7, and A549. These studies suggest that the substituents of benzoylmethylthio-moiety at position-2 on 1,3,4-thiadiazole are crucial for modulating antiproliferative activities against tumor cell lines (Xuan et al., 2015) (Zhao et al., 2014).

Applications in Organic Semiconductors

This compound has been implemented in the development of organic semiconductors. The synthesis of benzo[d][1,2,3]thiadiazole (isoBT) and its isomers for use in semiconducting polymers demonstrates its versatility in optoelectronic applications, including transistors and solar cells. This highlights the potential of 1,3,4-thiadiazole derivatives in advanced material science (Chen et al., 2016).

Antiviral Activity

1,3,4-thiadiazole derivatives have shown promising results in antiviral research. For example, L-methionine-coupled 1,3,4-thiadiazole derivatives demonstrated activity against influenza A virus, indicating their potential as influenza virus inhibitors. This points to the therapeutic potential of these compounds in treating viral infections (Tatar et al., 2021).

Antimicrobial Applications

The antimicrobial properties of 1,3,4-thiadiazole derivatives, including benzoylmethylthio variants, have been explored in numerous studies. These compounds have been evaluated for their effectiveness against various bacterial and fungal pathogens, suggesting their potential use as antimicrobial agents (Shneshil, 2018).

Applications in Corrosion Inhibition

Research has also explored the use of thiadiazole derivatives, including this compound, as corrosion inhibitors. Studies indicate that these compounds can effectively inhibit the corrosion of metals like carbon steel in certain environments, showcasing their potential in industrial applications (Zhang et al., 2020).

Mechanism of Action

Target of Action

Benzoylmethylthio-1,3,4-thiadiazole is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse pharmacological activities . The primary targets of these compounds are often cancer cells and microbial organisms . They have shown potent cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . In addition, they have demonstrated antimicrobial activity against organisms such as E. coli, B. mycoides, and C. albicans .

Mode of Action

1,3,4-thiadiazole derivatives are known to interact with key amino acid residues, leading to bonding and hydrophobic interactions . This interaction can disrupt the normal functioning of the target cells, leading to their death .

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to interfere with various cellular processes, leading to cell death

Pharmacokinetics

It’s worth noting that many approved drugs are characterized by high systemic toxicity mainly due to the lack of tumor selectivity and present pharmacokinetic drawbacks, including low water solubility, that negatively affect the drug circulation time and bioavailability .

Result of Action

The result of this compound’s action is the inhibition of growth and proliferation of target cells . It has shown potent anti-cancer activities with GI 50 values of 2.98, 2.85, and 2.53 μM against MCF-7, A549, and HepG-2 cell lines respectively . Furthermore, it has demonstrated antimicrobial activity against various organisms .

Safety and Hazards

While some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions, the safety and specific hazards of “Benzoylmethylthio-1,3,4-thiadiazole” are not explicitly mentioned in the retrieved papers .

Future Directions

The development of low-toxicity and high-efficiency fungicides has become an increasingly important research direction in the future . The 1,3,4-thiadiazole derivatives in organic synthesis and medicinal chemistry represent a remarkable class of molecules .

Biochemical Analysis

Biochemical Properties

Benzoylmethylthio-1,3,4-thiadiazole has been found to interact with various biomolecules in biochemical reactions. It has been observed to have cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. It influences cell function by interacting with key cellular pathways, potentially impacting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key amino acid residues. This interaction is facilitated by the 1,3,4-substituted-thiadiazole moiety present in the compound .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. Studies are ongoing to determine the threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently under study. It is believed to interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is hypothesized that specific targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Properties

IUPAC Name

1-phenyl-2-(1,3,4-thiadiazol-2-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS2/c13-9(8-4-2-1-3-5-8)6-14-10-12-11-7-15-10/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDNMGMGJUKCJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.